molecular formula C38H28N2O4 B5156647 N,N'-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide]

N,N'-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide]

Cat. No.: B5156647
M. Wt: 576.6 g/mol
InChI Key: PKAVYZLTZNJPPL-UHFFFAOYSA-N
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Description

N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] is a complex organic compound characterized by its unique structure, which includes ethyne, benzene, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4,4’-(ethyne-1,2-diyl)dibenzaldehyde, which is then reacted with appropriate naphthalene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced.

Scientific Research Applications

N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] is unique due to its combination of ethyne, benzene, and naphthalene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry, where its structural features can be leveraged for targeted functions and activities .

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[2-[2-[2-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]ethynyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2O4/c41-37(25-43-33-21-19-27-9-1-3-13-31(27)23-33)39-35-15-7-5-11-29(35)17-18-30-12-6-8-16-36(30)40-38(42)26-44-34-22-20-28-10-2-4-14-32(28)24-34/h1-16,19-24H,25-26H2,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAVYZLTZNJPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC=C3C#CC4=CC=CC=C4NC(=O)COC5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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